molecular formula C11H17NS B15272306 4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine

4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine

Cat. No.: B15272306
M. Wt: 195.33 g/mol
InChI Key: SNDRISGOBKFHLY-UHFFFAOYSA-N
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Description

4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine is a heterocyclic compound that features a thieno[3,2-C]pyridine core with a tert-butyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of tert-butyl-substituted pyridine and thiophene derivatives, which undergo cyclization in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine or thiophene rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings .

Scientific Research Applications

4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine is unique due to its specific tert-butyl substitution, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for various applications where such properties are desired .

Properties

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

4-tert-butyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C11H17NS/c1-11(2,3)10-8-5-7-13-9(8)4-6-12-10/h5,7,10,12H,4,6H2,1-3H3

InChI Key

SNDRISGOBKFHLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C2=C(CCN1)SC=C2

Origin of Product

United States

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